molecular formula C13H19NO5 B3011574 1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate CAS No. 2155852-14-3

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate

Cat. No.: B3011574
CAS No.: 2155852-14-3
M. Wt: 269.297
InChI Key: OABUGQDTCKJIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This specific compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a formyl group attached to a dihydropyridine ring.

Scientific Research Applications

Anticancer Drug Synthesis

1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, with applications in overcoming resistance in cancer therapeutics, particularly targeting the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).

Organic Synthesis and Chemistry

The compound's chemical properties facilitate various reactions and transformations in organic synthesis. For example, its reaction with trifluoroacetic acid (TFA) leads to the formation of dihydropyridine (DHP) derivatives, which have applications in the synthesis of other chemical compounds (Görlitzer & Baltrusch, 2000).

Synthesis of Amino Acid Derivatives

The compound has been used in the stereoselective hydroformylation of oxazoline derivatives, leading to the formation of formyloxazolidine carboxylates, which are key intermediates in the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Pharmacological Applications

It is used in the synthesis of a variety of pharmacologically relevant compounds, such as nociceptin antagonists, which have potential therapeutic applications (Jona et al., 2009).

Novel Chiral NADH Model Compounds

This compound has been employed in the synthesis of novel chiral NADH model compounds, which are significant in studies related to enzymatic reactions and redox chemistry (Xie et al., 2007).

Antibacterial Agents

Its derivatives have been studied for antibacterial activities. Modifications of the 1,4-dihydropyridine scaffold, to which this compound belongs, have resulted in compounds with significant antibacterial properties (Bouzard et al., 1992).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones with ammonia or primary amines. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the formation of the dihydropyridine ring.

**Industrial Production Methods

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 5-formyl-3,4-dihydro-2H-pyridine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-6-5-10(11(16)18-4)9(7-14)8-15/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUGQDTCKJIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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